molecular formula C27H33NO10 B13735619 1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate CAS No. 40680-76-0

1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate

Cat. No.: B13735619
CAS No.: 40680-76-0
M. Wt: 531.6 g/mol
InChI Key: QPBABLLRUHPDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzofuran core substituted with methoxy groups at positions 4 and 7, a 2-morpholin-4-ium-4-ylethoxy group at position 6, and a 3-phenylpropan-1-ol moiety at position 4. The 2-hydroxy-2-oxoacetate (oxalate) serves as a counterion, enhancing solubility. The morpholinium group contributes to solubility and hydrogen-bonding capacity, while the phenylpropanol moiety may influence lipophilicity and target binding .

Properties

CAS No.

40680-76-0

Molecular Formula

C27H33NO10

Molecular Weight

531.6 g/mol

IUPAC Name

1-[4,7-dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C25H31NO6.C2H2O4/c1-28-22-19-10-14-31-23(19)25(29-2)24(32-17-13-26-11-15-30-16-12-26)21(22)20(27)9-8-18-6-4-3-5-7-18;3-1(4)2(5)6/h3-7,10,14,20,27H,8-9,11-13,15-17H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

QPBABLLRUHPDBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)OCC[NH+]3CCOCC3)C(CCC4=CC=CC=C4)O.C(=O)(C(=O)[O-])O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituents (Position 6) Position 5 Substituent Counterion Molecular Formula Molar Mass (g/mol)
Target Compound 2-morpholin-4-ium-4-ylethoxy 3-phenylpropan-1-ol 2-hydroxy-2-oxoacetate C₂₈H₃₄N₂O₉⁺·C₂HO₄⁻ ~599.6*
1-[4,7-Dimethoxy-6-(2-diethylaminoethoxy)benzofuran-5-yl]-3-methylurea 2-diethylaminoethoxy 3-methylurea None C₁₈H₂₇N₃O₅ 365.42
N-[4,7-dimethoxy-6-(2-morpholinoethoxy)-1-benzofuran-5-yl]acetamide hydrochloride 2-morpholinoethoxy Acetamide Hydrochloride C₁₈H₂₄N₂O₆·HCl 412.86
Cyclohexyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate 2-piperidin-1-ium-1-ylethoxy Cyclohexyl carbamate Oxalate C₂₅H₃₄N₂O₈⁺·C₂HO₄⁻ ~594.6*
2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium 2-dimethylazanium ethoxy 3-(4-fluorophenyl)propanol Oxalate C₂₅H₃₀FNO₉⁺·C₂HO₄⁻ 507.50

*Calculated based on molecular formulas.

Key Observations:

Substituent Diversity at Position 6: The morpholinium group in the target compound contrasts with diethylamino (neutral) or piperidinium (positively charged) groups in analogs. These variations influence solubility and charge distribution, affecting pharmacokinetics . Quaternary ammonium groups (e.g., morpholinium, piperidinium) enhance water solubility compared to tertiary amines (e.g., diethylamino) .

Position 5 Modifications :

  • The 3-phenylpropan-1-ol group in the target compound differs from acetamide, carbamate, or fluorophenyl-containing analogs. This moiety may confer unique steric or electronic interactions with biological targets .

Counterion Effects :

  • Oxalate (2-hydroxy-2-oxoacetate) in the target compound and others improves crystallinity and dissolution rates compared to hydrochloride salts .

Physicochemical Properties

  • Solubility: Morpholinium and piperidinium derivatives exhibit higher aqueous solubility than neutral analogs (e.g., diethylaminoethoxy compounds) due to ionic character .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.